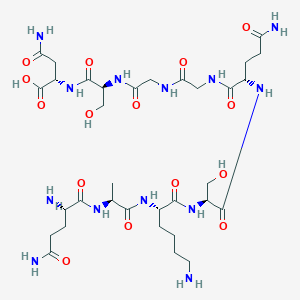
D-Mannose-18O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Mannose-18O is an isotopically labeled form of D-Mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins . The “18O” label indicates that the compound contains the stable isotope oxygen-18, which is often used in scientific research to trace and study metabolic pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-18O typically involves the incorporation of oxygen-18 into D-Mannose. This can be achieved through various chemical reactions, such as the oxidation of D-Mannitol using oxygen-18 enriched water. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of bioreactors and advanced purification techniques to isolate the labeled compound from other by-products.
Análisis De Reacciones Químicas
Types of Reactions
D-Mannose-18O undergoes several types of chemical reactions, including:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Conversion to D-Mannitol.
Substitution: Formation of glycosides.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or oxygen-18 enriched water.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst like palladium.
Substitution: Often involves alcohols or other nucleophiles under acidic or basic conditions.
Major Products
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Substitution: Various glycosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-Mannose-18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding glycosylation processes and protein interactions.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion
Industry: Used in the production of pharmaceuticals and as a dietary supplement for urinary health.
Mecanismo De Acción
D-Mannose-18O exerts its effects primarily through its role in glycosylation and metabolic pathways. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in the urinary tract . The molecular targets include bacterial fimbriae, which bind to mannose residues, preventing the bacteria from attaching to the urothelium .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose: An epimer of D-Mannose at the C-2 position.
D-Fructose: An isomer of D-Mannose.
D-Tagatose: A functional sugar with similar low-calorie properties.
Uniqueness
D-Mannose-18O is unique due to its isotopic labeling, which allows for precise tracking and study in metabolic and biochemical research. Unlike its non-labeled counterparts, this compound provides valuable insights into the dynamics of metabolic processes and the role of mannose in various biological functions .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.16 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i8+2 |
Clave InChI |
GZCGUPFRVQAUEE-XGGCLWITSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)[18OH] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphoryl]methyl}-4-Methylpentanoyl]-L-Tryptophanamide](/img/structure/B12406050.png)
![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)



